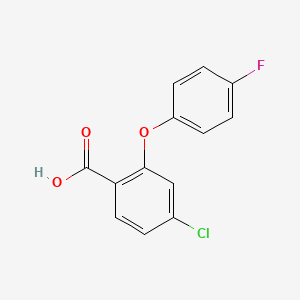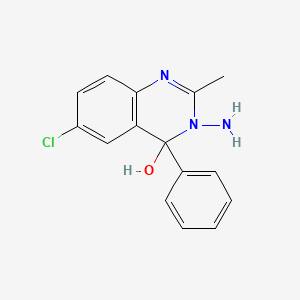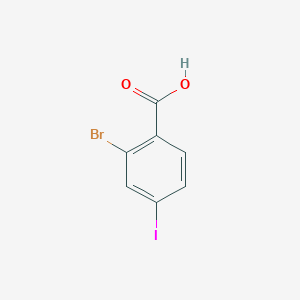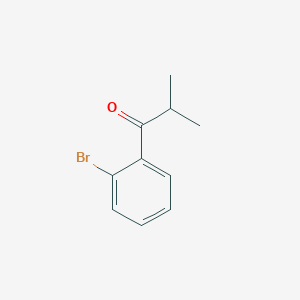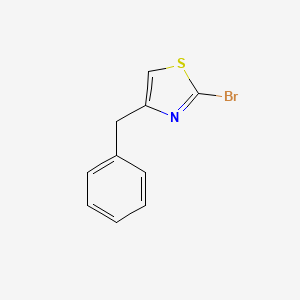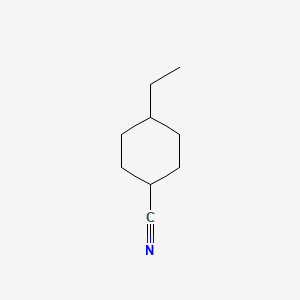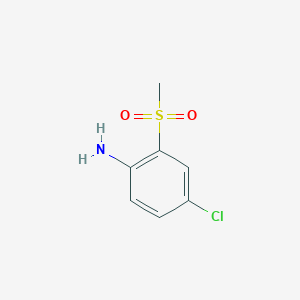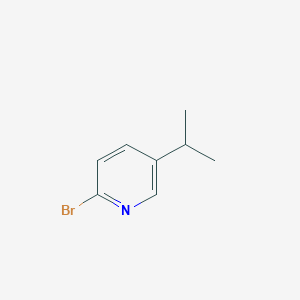
2-Bromo-5-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-isopropylpyridine is an organic compound with the molecular formula C8H10BrN. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a bromine atom and the hydrogen atom at the fifth position is replaced by an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-isopropylpyridine can be synthesized through several methods. One common method involves the bromination of 5-isopropylpyridine using bromine or a brominating agent under controlled conditions. Another method involves the use of dibenzo[b,d]furan-4-boronic acid pinacol ester and this compound in the presence of a palladium catalyst and potassium carbonate in tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors with appropriate safety measures to handle the bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of an aminopyridine derivative.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyridine ring with an aryl group from the boronic acid.
Scientific Research Applications
2-Bromo-5-isopropylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-isopropylpyridine depends on its application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. The molecular targets and pathways involved are specific to the reactions it undergoes. For example, in Suzuki-Miyaura coupling, it interacts with palladium catalysts to form carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
2-Bromo-5-ethylpyridine: Similar structure but with an ethyl group instead of an isopropyl group.
2-Bromo-5-tert-butylpyridine: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
2-Bromo-5-isopropylpyridine is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it can undergo. The steric and electronic effects of the isopropyl group can make it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
2-bromo-5-propan-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQFSODNIHJIEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299381 |
Source


|
| Record name | 2-Bromo-5-(1-methylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142197-16-7 |
Source


|
| Record name | 2-Bromo-5-(1-methylethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142197-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(1-methylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

